[1,1'-Binaphthalene]-2,2'-diamine [1,1'-Binaphthalene]-2,2'-diamine (R)-(+)-1,1′-Binaphthyl-2,2′-diamine is an axially dissymmetric binaphthyl ligand mainly used in enantioselective catalysis.

Brand Name: Vulcanchem
CAS No.: 18741-85-0
VCID: VC20836361
InChI: InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
SMILES: C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Molecular Formula: C20H16N2
Molecular Weight: 284.4 g/mol

[1,1'-Binaphthalene]-2,2'-diamine

CAS No.: 18741-85-0

Cat. No.: VC20836361

Molecular Formula: C20H16N2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-Binaphthalene]-2,2'-diamine - 18741-85-0

Specification

Description (R)-(+)-1,1′-Binaphthyl-2,2′-diamine is an axially dissymmetric binaphthyl ligand mainly used in enantioselective catalysis.

CAS No. 18741-85-0
Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
IUPAC Name 1-(2-aminonaphthalen-1-yl)naphthalen-2-amine
Standard InChI InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2
Standard InChI Key DDAPSNKEOHDLKB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator